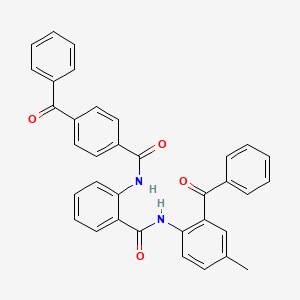

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide

説明

特性

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNROZPKOKKNUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives with benzoyl chloride, followed by subsequent amidation reactions. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process. The final product is purified through recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and yield of the compound.

化学反応の分析

Types of Reactions

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or alcohols replace the benzoyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or benzoyl derivatives.

科学的研究の応用

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

作用機序

The mechanism of action of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Comparison with Structural Analogs

Chloro-Substituted Analogs

Four chloro-substituted derivatives of 2-(4-benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide were synthesized and tested for analgesic activity (Table 1). The introduction of chlorine atoms at the 2-, 3-, or 4-positions of the benzamide rings modulated lipophilicity (ClogP), which correlated with enhanced activity. Notably, the 4-chloro derivative showed the highest potency, suggesting that para-substitution optimizes target interaction or metabolic stability .

Table 1: Analogs with Chloro Substituents

| Compound Name | Substituent Position | ClogP | Analgesic Activity (vs. Mefenamic Acid) |

|---|---|---|---|

| 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide | None | 3.2 | Higher |

| 2-(2-Cl-benzamido)-N-(2-Cl-benzoyl)benzamide | 2-chloro | 3.8 | Moderate |

| 2-(3-Cl-benzamido)-N-(3-Cl-benzoyl)benzamide | 3-chloro | 3.7 | High |

| 2-(4-Cl-benzamido)-N-(4-Cl-benzoyl)benzamide | 4-chloro | 4.0 | Highest |

Heterocyclic Derivatives

Benzimidazole-Based Benzamides

N-(Benzimidazol-1-yl methyl)-benzamide derivatives (e.g., compound 3a, 3g) demonstrated anti-inflammatory and analgesic effects at 100 mg/kg in mice. Chloro- or bromo-substituted aryl groups on the benzimidazole ring enhanced activity, likely due to improved binding to inflammatory targets like cyclooxygenase (COX) . In contrast, the target compound lacks heterocyclic moieties, relying on benzoyl groups for activity, which may limit its target spectrum but enhance stability.

Benzothiazole and Benzimidazole Hybrids

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS 301228-29-5) and N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide (CAS 35353-18-5) incorporate aromatic heterocycles, which can engage in π-π stacking or hydrogen bonding with biological targets. These compounds are explored for anticancer applications, though their mechanisms differ from the analgesic-focused target compound .

Pharmacological Target-Specific Comparisons

Sigma Receptor-Binding Benzamides

Radioiodinated benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) bind sigma receptors overexpressed in prostate cancer cells (Kd = 5.80 nM for sigma-1). These compounds are used for tumor imaging due to rapid blood clearance and high tumor retention. The target compound’s benzoyl groups may sterically hinder sigma receptor interaction, limiting its utility in oncology but preserving selectivity for pain pathways .

HDAC Inhibitors

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) inhibits histone deacetylases (HDACs) with IC₅₀ values of 100–200 μM in HepG2 and A549 cells. Its hydroxamic acid group chelates zinc in the HDAC active site, a feature absent in the target compound. HPAPB’s lower toxicity (LD₅₀ = 1.29 g/kg vs. SAHA’s 0.77 g/kg) highlights the safety profile of benzamide-based HDAC inhibitors, though structural complexity reduces synthetic feasibility compared to the simpler target compound .

Antioxidant Benzamides

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) scavenges DPPH and superoxide radicals with IC₅₀ values of 22.8 μM and 2.5 μM, respectively. The hydroxyl groups are critical for electron donation, whereas the target compound’s benzoyl groups lack antioxidant capacity, emphasizing the role of substituents in defining activity .

Structural and Electronic Effects

- Lipophilicity : Chloro substituents increase ClogP (Table 1), enhancing blood-brain barrier penetration and analgesic efficacy .

- Hydrogen Bonding: Heterocycles (e.g., benzimidazole) introduce H-bond acceptors/donors, improving target affinity .

- Steric Effects : Bulky benzoyl groups in the target compound may reduce off-target interactions but limit solubility.

生物活性

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and activity of this compound, drawing on diverse research findings and case studies.

The compound is synthesized through multi-step organic reactions, primarily involving the acylation of aniline derivatives with benzoyl chloride followed by amidation reactions. Catalysts like pyridine or triethylamine are often employed to facilitate these reactions. The resulting product is purified through recrystallization or chromatography to ensure high purity levels.

Chemical Structure:

- IUPAC Name: 2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide

- Molecular Formula: C35H26N2O4

- Molecular Weight: 538.1886 g/mol

- InChI: InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) .

The biological activity of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. Its structure allows for hydrogen bonding and hydrophobic interactions with active sites of enzymes, potentially modulating their activity. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), two critical enzymes involved in neurodegenerative diseases such as Alzheimer's .

Inhibitory Activity

Recent studies have highlighted the compound's effectiveness as an AChE and BACE1 inhibitor:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide | AChE | 1.83 |

| 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide | BACE1 | 0.57 |

These values indicate a promising potential for therapeutic applications in treating Alzheimer's disease .

Case Studies

- Alzheimer's Disease Research : A study demonstrated that benzamide derivatives, including 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide, exhibited significant inhibitory activity against AChE and BACE1. The compound's dual inhibition suggests it may help alleviate symptoms associated with Alzheimer's by enhancing cholinergic function while reducing amyloid plaque formation .

- Enzyme Interaction Studies : Research conducted on various benzamide derivatives showed that modifications in the structure significantly influenced enzyme inhibition potency. The presence of multiple benzoyl groups in this compound enhances its ability to interact with enzyme active sites compared to simpler derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。